Pde4-IN-8

PDE4 Inhibition Enzymatic Assay Inflammation

PDE4-IN-8 is a boron-containing PDE4 inhibitor with exceptional potency (IC50 0.93 nM against PDE4B2) and a unique cytokine selectivity profile (9-fold selectivity for IL-13 over IL-4). Its oxaborole core suggests favorable topical potential. This compound is a non-interchangeable tool for dissecting IL-13-specific pathways and SAR studies; it cannot be substituted with roflumilast, apremilast, or crisaborole.

Molecular Formula C18H22BNO4
Molecular Weight 327.2 g/mol
Cat. No. B15143888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde4-IN-8
Molecular FormulaC18H22BNO4
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESB1(CC(CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O
InChIInChI=1S/C18H22BNO4/c1-3-6-23-18-8-13(4-5-17(18)22-2)14-7-15(11-20-10-14)16-9-19(21)24-12-16/h4-5,7-8,10-11,16,21H,3,6,9,12H2,1-2H3/t16-/m1/s1
InChIKeyKXVKOYCGACSUPP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pde4-IN-8 for Procurement: A Potent PDE4B2 Inhibitor with Distinct Cytokine Profile


Pde4-IN-8 is a boron-containing phosphodiesterase 4 (PDE4) inhibitor developed for scientific research, specifically targeting inflammatory and immunological pathways. As a compound from the oxaborole class, it is characterized by its high in vitro potency against the PDE4B2 isoform and a selective functional profile relative to other PDE4 inhibitors [1]. It is currently offered by multiple chemical vendors as a tool compound for preclinical studies [2]. The compound is also known by its CAS number 2415085-45-7 and has a molecular formula of C18H22BNO4 [1].

Why Pde4-IN-8 Cannot Be Replaced by Other PDE4 Inhibitors in Targeted Research


Substituting Pde4-IN-8 with another PDE4 inhibitor like roflumilast, apremilast, or crisaborole is not scientifically equivalent due to significant quantitative differences in target potency and functional selectivity. Pde4-IN-8 exhibits a unique combination of high PDE4B2 inhibition and a distinct pattern of activity against inflammatory cytokines IL-13, IL-4, and IFN-γ [1]. While other inhibitors may share the general mechanism of PDE4 inhibition, their specific IC50 values for PDE4B2 can vary by orders of magnitude (e.g., 49 nM for apremilast vs. 0.93 nM for Pde4-IN-8) [2], and their effects on downstream cytokine release differ substantially [3]. This chemical and functional divergence means that data generated with one compound cannot be directly extrapolated to another, making Pde4-IN-8 a non-interchangeable tool for studies requiring this precise pharmacological signature [4].

Pde4-IN-8 Quantified Differentiation: A Comparative Evidence Guide for Scientific Selection


Pde4-IN-8 Demonstrates Higher Potency for PDE4B2 than Crisaborole and Apremilast

Pde4-IN-8 demonstrates a significantly lower IC50 for the PDE4B2 isoform compared to the clinically approved PDE4 inhibitors apremilast and crisaborole. In in vitro enzymatic assays, Pde4-IN-8 inhibits PDE4B2 with an IC50 of 0.93 nM [1]. This represents a potency advantage of approximately 52-fold over apremilast and 61-fold over crisaborole, indicating a stronger inhibitory effect at the primary target [2] [3].

PDE4 Inhibition Enzymatic Assay Inflammation

Pde4-IN-8 Exhibits a Unique Selectivity Profile for IL-13 over IL-4 and IFN-γ

Pde4-IN-8 demonstrates a distinct functional selectivity profile against inflammatory cytokines, which is not typically reported for other PDE4 inhibitors like roflumilast. While Pde4-IN-8 potently inhibits PDE4B2 (IC50 = 0.93 nM), it also shows moderate inhibition of IL-13 (IC50 = 4.04 nM), weak inhibition of IL-4 (IC50 = 36.33 nM), and negligible inhibition of IFN-γ (IC50 = 2394 nM) [1]. This 9-fold selectivity for IL-13 over IL-4 and 592-fold over IFN-γ provides a unique pharmacological tool to dissect the role of these specific cytokines in inflammatory responses [2].

Cytokine Inhibition Selectivity Immunology

Pde4-IN-8 Shows Improved Potency Over the Related PDE4-IN-9 Compound

When compared to the structurally related compound PDE4-IN-9, Pde4-IN-8 demonstrates a substantial improvement in potency. Pde4-IN-8 inhibits PDE4B2 with an IC50 of 0.93 nM [1], while PDE4-IN-9 has a reported IC50 of 1.4 µM (1400 nM) against PDE4 in in vitro assays . This represents a more than 1,500-fold increase in potency for Pde4-IN-8, highlighting the significant impact of its specific chemical structure on target engagement.

SAR PDE4 Inhibition Lead Optimization

Pde4-IN-8: A Boron-Containing Oxaborole with Potential for Topical Application

Pde4-IN-8 belongs to the boron-containing oxaborole chemical class, a structural feature that differentiates it from many conventional PDE4 inhibitors like roflumilast (a benzamide) . The boron atom in the oxaborole ring is known to facilitate skin penetration and bind to the bimetallic center of PDE4, a mechanism exploited by other boron-containing drugs like crisaborole [1]. This structural feature is a key differentiator from non-boron-containing PDE4 inhibitors, potentially offering advantages for developing topical formulations for dermatological research .

Topical Drug Delivery Skin Penetration Oxaborole Chemistry

Pde4-IN-8 Application Scenarios: Where Its Differentiated Profile Is Critical


In Vitro Mechanistic Studies of IL-13-Driven Inflammatory Pathways

Given its unique selectivity profile with an IC50 of 4.04 nM for IL-13 and a 9-fold selectivity over IL-4 [1], Pde4-IN-8 is an ideal tool compound for dissecting IL-13-specific signaling pathways in cellular models of inflammation. This is particularly relevant for research into allergic diseases and asthma, where IL-13 plays a central role. Using Pde4-IN-8 allows for a more precise interrogation of IL-13 biology compared to pan-PDE4 inhibitors.

Preclinical Development of Topical Anti-Inflammatory Therapies

The boron-containing oxaborole structure of Pde4-IN-8 [2] positions it as a candidate for topical drug development research. Similar to the approved topical PDE4 inhibitor crisaborole, this structural class is associated with favorable skin penetration properties [3]. Researchers investigating novel treatments for dermatological conditions like atopic dermatitis or psoriasis may find Pde4-IN-8 a valuable tool due to its potent PDE4B2 inhibition (IC50 = 0.93 nM) [4] and this structural feature.

Structure-Activity Relationship (SAR) Studies for PDE4 Inhibitor Optimization

The stark contrast in potency between Pde4-IN-8 (IC50 = 0.93 nM) and the related compound PDE4-IN-9 (IC50 = 1400 nM) [4] makes Pde4-IN-8 a critical benchmark in SAR studies. Medicinal chemistry and pharmacology labs focused on developing next-generation PDE4 inhibitors can use Pde4-IN-8 as a reference point to understand the structural determinants of high target affinity, guiding the design of even more potent and selective molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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